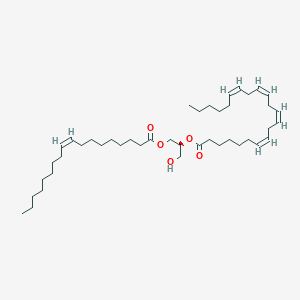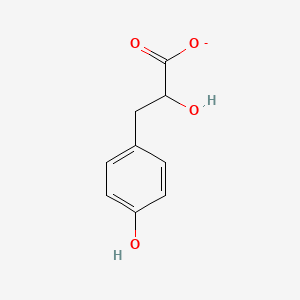![molecular formula C16H18N4O2 B1241571 [3H]azietomidate](/img/structure/B1241571.png)
[3H]azietomidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azi-etomidate is a photo-reactive derivative of the general anesthetic etomidate. It shares similar pharmacological actions with etomidate, such as enhancing the activation of gamma-aminobutyric acid type A receptors. Azi-etomidate is particularly useful in scientific research for identifying binding sites and studying the mechanisms of anesthetic actions .
Preparation Methods
Azi-etomidate is synthesized by modifying etomidate to include a photo-reactive azide groupThe reaction conditions typically involve the use of ultraviolet light to activate the azide group, allowing it to covalently bind to target proteins .
Chemical Reactions Analysis
Azi-etomidate undergoes several types of chemical reactions, including:
Photo-activation: When exposed to ultraviolet light, the azide group in azi-etomidate becomes reactive and can form covalent bonds with nearby molecules.
Binding to gamma-aminobutyric acid type A receptors: Azi-etomidate binds to specific sites on these receptors, enhancing their activation and prolonging deactivation.
Competitive inhibition: Azi-etomidate’s binding can be competitively inhibited by excess etomidate, indicating that they share similar binding sites.
Scientific Research Applications
Azi-etomidate is widely used in scientific research due to its ability to photo-label and identify binding sites on gamma-aminobutyric acid type A receptors. This makes it a valuable tool for studying the mechanisms of action of general anesthetics. Additionally, azi-etomidate has been used to investigate the effects of anesthetic photo-modification on receptor function, providing insights into the molecular interactions and pathways involved in anesthesia .
Mechanism of Action
Azi-etomidate exerts its effects by binding to gamma-aminobutyric acid type A receptors, which are the major inhibitory neurotransmitter system in the brain. Upon binding, azi-etomidate enhances the activation of these receptors at low gamma-aminobutyric acid concentrations and prolongs their deactivation. This results in increased chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neuronal activity .
Comparison with Similar Compounds
Azi-etomidate is similar to other general anesthetics such as etomidate, propofol, and barbiturates. its photo-reactive nature makes it unique and particularly useful for research purposes. Unlike etomidate, which is used clinically for induction of anesthesia, azi-etomidate is primarily used in laboratory settings to study receptor binding and anesthetic mechanisms .
Similar Compounds
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethyl 3-(1-phenylethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C16H18N4O2/c1-12(13-6-4-3-5-7-13)20-11-17-10-14(20)15(21)22-9-8-16(2)18-19-16/h3-7,10-12H,8-9H2,1-2H3 |
InChI Key |
DUOHNSBKYJHAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCC3(N=N3)C |
Synonyms |
2-(3-methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate azietomidate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-1-ol](/img/structure/B1241489.png)
![5-[(2R)-2-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1241491.png)









![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)

